5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one
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Overview
Description
5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a diazepane ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the diazepane and triazole groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and triazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-((1,4-diazepan-1-yl)methyl)-N,N-diethylaniline: This compound shares the diazepane ring but differs in its overall structure and functional groups.
1,2,4-Triazole derivatives: These compounds share the triazole moiety and may have similar biological activities.
Uniqueness
5-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one is unique due to its combination of a pyridazinone core, a diazepane ring, and a triazole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1,2,4-triazol-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-18-3-2-4-19(6-5-18)13-9-14(22)21(16-10-13)8-7-20-12-15-11-17-20/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNKMGGDLRZKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=O)N(N=C2)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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